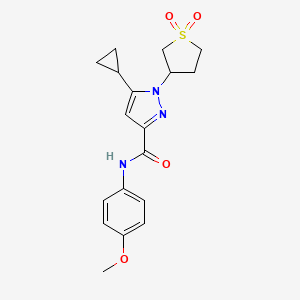
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one, also known as 3-Methoxy-2-methylsulfanylquinolin-3-ylprop-2-en-1-one, is an organic compound that has recently been studied for its potential use in various scientific and medical applications. This compound has been found to possess a variety of properties that make it of interest to researchers, including its ability to act as a catalyst, its antioxidant activity, and its potential to be used as an anti-inflammatory agent.
科学研究应用
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one has been studied for its potential use in various scientific and medical applications. For example, this compound has been found to possess antioxidant activity and may be useful as an anti-inflammatory agent. In addition, this compound has also been studied for its potential use as a catalyst in organic synthesis. Furthermore, this compound has been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
作用机制
The mechanism of action of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound may also act as a catalyst in organic synthesis by facilitating the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one have not been fully studied. However, some studies have shown that this compound may have anti-inflammatory and antioxidant effects. Additionally, this compound has been found to possess some antifungal activity, as well as some antiviral activity. Furthermore, this compound may also have the potential to be used as a catalyst in organic synthesis.
实验室实验的优点和局限性
The advantages of using (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one in laboratory experiments include its low cost and availability, its relative ease of synthesis, and its potential use as a catalyst in organic synthesis. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in certain experiments.
However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, this compound may be toxic at high doses, so it is important to use caution when handling it. Furthermore, this compound may be unstable in certain conditions, so it is important to use it in a controlled environment.
未来方向
There are a number of potential future directions for (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, this compound could be further studied for its potential use as a catalyst in organic synthesis, as well as its potential use in the development of new drugs and treatments. Furthermore, this compound could also be studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Finally, this compound could also be studied for its potential use as an antioxidant and anti-inflammatory agent.
合成方法
The synthesis of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one is relatively straightforward and can be accomplished in a few steps. The first step involves the preparation of the starting material, which is the 2-methylsulfanylquinolin-3-ylprop-2-en-1-one. This can be synthesized by the reaction of 2-methylsulfanylquinoline with prop-2-en-1-one in the presence of a base such as sodium hydroxide. The next step involves the addition of 3-methoxyphenylboronic acid to the starting material, which is then followed by the addition of acetic anhydride. The reaction is then quenched with water and the product is isolated by column chromatography.
属性
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-23-17-8-5-7-15(13-17)19(22)11-10-16-12-14-6-3-4-9-18(14)21-20(16)24-2/h3-13H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDYLRBEFBDDRN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)
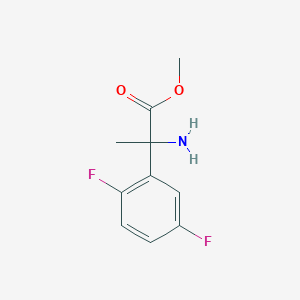
![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)
![4-oxo-N-(1-phenylethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2526729.png)
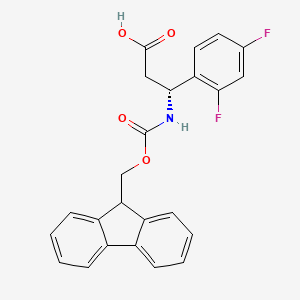
![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)
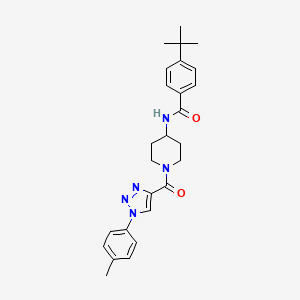
![3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2526736.png)
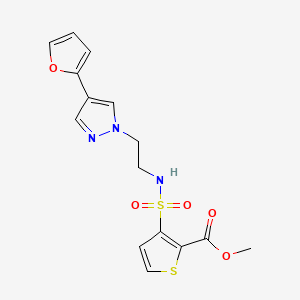
![Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)
![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)
![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)
